molecular formula C17H20N2OS B10803477 2-[(5,5-Dimethyl-3-oxocyclohexen-1-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

2-[(5,5-Dimethyl-3-oxocyclohexen-1-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B10803477
M. Wt: 300.4 g/mol
InChI Key: OQBPZFSLEMHYNK-UHFFFAOYSA-N
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Description

WAY-614542 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-614542 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.

Industrial Production Methods: Industrial production of WAY-614542 typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The process may involve the use of large-scale reactors, purification techniques, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: WAY-614542 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert WAY-614542 into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups in its structure are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of WAY-614542.

Scientific Research Applications

WAY-614542 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific diseases and conditions.

    Industry: WAY-614542 is used in the development of new materials and products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of WAY-614542 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

WAY-614542 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Uniqueness: WAY-614542 stands out due to its specific chemical structure and properties, which may offer advantages in certain applications compared to similar compounds. Its unique reactivity and potential therapeutic effects make it a valuable subject of study.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C17H20N2OS/c1-17(2)8-11(7-12(20)9-17)19-16-14(10-18)13-5-3-4-6-15(13)21-16/h7,19H,3-6,8-9H2,1-2H3

InChI Key

OQBPZFSLEMHYNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=C(C3=C(S2)CCCC3)C#N)C

Origin of Product

United States

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